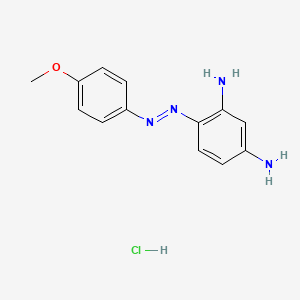
Methoxy Red
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy Red, also known as ortho-dimethoxyazoxybenzene, is a red-colored azo dye with the molecular formula C13H15ClN4O and a molecular weight of 278.74 g/mol. This compound is widely used in various fields of research and industry due to its distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy Red can be synthesized through various methods. One common approach involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is carried out in glacial acetic acid at 50°C, followed by filtration and pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Methoxy Red has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions and as an indicator in titrations.
Biology: this compound is employed in staining techniques to visualize biological samples.
Medicine: The compound is used in diagnostic assays and as a marker in medical research.
Industry: this compound is utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of Methoxy Red involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Methoxy Red can be compared to other azo dyes, such as Congo Red and Chrysamine-G. While all these compounds share similar structural features, this compound is unique due to its smaller size and higher lipophilicity, which enhances its binding affinity and specificity . Other similar compounds include:
Congo Red: Larger and less lipophilic compared to this compound.
Chrysamine-G: Similar binding affinity but larger in size and less lipophilic.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial processes.
Eigenschaften
CAS-Nummer |
68936-13-0 |
|---|---|
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |
InChI-Schlüssel |
CICOCOPSWDGVSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















